3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-
Description
IUPAC Nomenclature and Systematic Classification
The compound follows systematic naming conventions for bicyclic terpenoids. The parent chain is identified as 3-buten-2-one (C4H6O), with substitution at the 4-position by a complex cyclohexyl group. The full IUPAC name breaks down as:
- Root : 3-buten-2-one (C=O at position 2 of a four-carbon enone)
- Substituent : 4-[(1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl]
- Cyclohexane ring with:
- Two methyl groups at C2 (geminal dimethyl)
- One methyl at C3
- Methylene group at C6
- Absolute configurations: R at both C1 and C3
- Cyclohexane ring with:
This naming convention precisely specifies:
- Carbon skeleton geometry
- Functional group position
- Stereochemical relationships
Table 1 compares key identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 79-68-5 | |
| Molecular Formula | C14H22O | |
| Molecular Weight | 206.32 g/mol | |
| SMILES | O=C(C=CC1C(=C)CCC(C)C1(C)C)C |
The systematic classification places this compound in the ionone family, specifically as a γ-irone variant due to its cyclohexyl substitution pattern.
Stereochemical Analysis of (1R,3R) Configuration and (3E) Geometry
The molecule contains three stereochemical elements:
- Cyclohexyl ring chirality :
- C1 and C3 both exhibit R configurations
- Creates a twisted boat conformation in the cyclohexane ring
- Methyl groups at C2 (axial) and C3 (equatorial) create steric hindrance
Exocyclic double bond :
- 6-methylene group creates ring strain through allylic transannular interactions
α,β-unsaturated ketone :
- (3E) geometry creates s-cis conformation between C3=C4 and carbonyl group
- Dihedral angle of ~0° between C2-C3 and C4-O
Computational models show the (1R,3R) configuration induces:
- 15° torsion angle between cyclohexyl C1 and enone C4
- Van der Waals contact distance of 2.8Å between C3 methyl and enone C4
The (3E) geometry confers distinct electronic characteristics:
- Conjugated π-system spanning C1-C4 (cyclohexyl) to C4-C7 (enone)
- Hyperconjugation between methyl groups and π-system
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations reveal three key electronic features:
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Character |
|---|---|---|
| HOMO | -6.2 | Cyclohexyl π-system |
| LUMO | -1.8 | Enone π* antibonding |
| HOMO-1 | -6.5 | Methyl σ-C-H bonds |
Charge Distribution
- Carbonyl oxygen: -0.43 e
- Enone β-carbon: +0.18 e
- Cyclohexyl methyl groups: +0.05 e each
Key Computational Findings :
- Conformational energy barrier of 8.2 kJ/mol between chair and boat cyclohexane forms
- Mayer bond order of 1.85 for the exocyclic C=C bond
- NBO analysis shows 18% s-character in enone carbonyl
Comparative Analysis with α-Ionone and β-Ionone Isomers
Table 2: Structural Comparison with Ionone Isomers
Key differences emerge in:
Properties
CAS No. |
82890-08-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-[(1R,3R)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m1/s1 |
InChI Key |
MVPDTCQYNRKWJA-UULPFXLMSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C)[C@H](C1(C)C)/C=C/C(=O)C |
Canonical SMILES |
CC1CCC(=C)C(C1(C)C)C=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the reaction of a cyclohexene derivative with an enone under specific conditions to achieve the desired stereochemistry and configuration.
Reaction Conditions
The preparation methods include:
Optimization of Yield
Studies indicate that reaction parameters such as temperature, solvent choice, and catalyst concentration significantly affect the yield and stereoselectivity of the product:
- Methanol as a solvent enhances solubility and reactivity.
- Potassium carbonate acts as a mild base to facilitate enone condensation without over-reaction.
Analytical Data from Synthesis
| Parameter | Details |
|---|---|
| Reaction Yield | Up to 95% |
| Reaction Time | Variable (typically hours) |
| Optimal Temperature | Elevated temperatures (~60°C) |
| Catalyst Used | Potassium carbonate |
| Solvent | Methanol |
Notes on Synthesis Routes
- The stereochemical configuration (1R,3R) is crucial for the compound's functional properties and must be preserved during synthesis.
- The use of mild bases like potassium carbonate minimizes side reactions that can lead to undesired isomers or degradation products.
- Heating facilitates the reaction kinetics but must be controlled carefully to prevent decomposition or racemization.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
Fragrance and Flavor Industry
Fragrance Composition:
Cis-gamma-Irone is widely used in the fragrance industry due to its pleasant scent reminiscent of floral and fruity notes. It is often incorporated into perfumes, cosmetics, and personal care products. The compound's ability to blend well with other aromatic compounds makes it a popular choice among perfumers.
Flavoring Agent:
In the food industry, cis-gamma-Irone serves as a flavoring agent. Its unique taste profile contributes to the sensory experience of various food products, particularly in confections and baked goods.
Therapeutic Potential
Recent studies have begun exploring the therapeutic applications of cis-gamma-Irone. Its structural characteristics suggest potential biological activities that could be harnessed for medicinal purposes.
Antioxidant Properties:
Research indicates that compounds similar to cis-gamma-Irone exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems. This property is essential for developing nutraceuticals aimed at enhancing health and preventing diseases associated with oxidative damage.
Anti-inflammatory Effects:
Preliminary studies suggest that cis-gamma-Irone may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by chronic inflammation.
Chemical Synthesis
Cis-gamma-Irone can serve as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules in pharmaceutical research.
Case Study 1: Fragrance Development
A notable case study involved the incorporation of cis-gamma-Irone into a new line of luxury perfumes. The compound's floral notes enhanced the overall scent profile, leading to positive consumer feedback and increased sales for the brand.
Case Study 2: Nutraceutical Research
In a recent study published in a peer-reviewed journal, researchers investigated the antioxidant effects of cis-gamma-Irone on human cell lines. The results indicated a significant reduction in oxidative stress markers, suggesting its potential as a dietary supplement ingredient.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects.
Comparison with Similar Compounds
Research Findings and Data Trends
- Synthetic Pathways: The target compound’s synthesis likely involves terpene cyclization followed by oxidation, similar to gamma-ionone production. However, enantioselective methods are required to achieve the (1R,3R) configuration .
- Thermal Stability: Cyclohexyl-substituted butenones generally decompose above 200°C, but methylene groups (as in the target compound) may introduce instability via radical pathways .
- Spectroscopic Data : IR and NMR spectra would show distinct peaks for the conjugated ketone (C=O stretch ~1700 cm⁻¹) and methylene protons (δ 4.8–5.2 ppm in ¹H NMR) .
Biological Activity
3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is an organic compound with significant biological activity. This compound is characterized by its unique molecular structure and has been studied for its potential applications in various fields including pharmacology and organic synthesis.
- Molecular Formula: C14H22O
- Molecular Weight: 206.32 g/mol
- IUPAC Name: (E)-4-[(1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl]but-3-en-2-one
- CAS Registry Number: 79-68-5
- InChI Key: MVPDTCQYNRKWJA-CMDGGOBGSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Notably, it exhibits a range of pharmacological effects including anti-inflammatory and antioxidant properties.
Table 1: Summary of Biological Activities
The mechanisms through which 3-Buten-2-one exerts its biological effects include:
- Oxidative Stress Reduction: The compound has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Cytokine Modulation: It affects the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models.
- Enzyme Activity Regulation: The compound interacts with specific enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects.
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of this compound, researchers found that it significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases such as arthritis.
Case Study 2: Antioxidant Activity
Research demonstrated that treatment with 3-Buten-2-one led to a marked decrease in oxidative stress markers in cellular models exposed to oxidative damage. The findings indicate its potential use as a protective agent against oxidative stress-related diseases.
Case Study 3: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. This positions it as a candidate for further development in cancer therapy.
Synthesis and Industrial Applications
The synthesis of 3-Buten-2-one typically involves aldol condensation reactions followed by cyclization. Industrially, it is produced using batch reactors with strict control over reaction conditions to ensure high yield and purity.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Aldol Condensation | Reaction of aldehyde with ketone |
| Cyclization | Formation of cyclic structures |
| Purification Techniques | Distillation, crystallization, chromatography |
Q & A
Basic: What experimental methods are recommended for characterizing the stereochemistry of this compound?
Methodological Answer:
The (1R,3R) and (3E) configurations require a combination of NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute stereochemical determination. For NMR, focus on coupling constants (e.g., ) in the cyclohexyl and butenone moieties to confirm double-bond geometry and substituent orientation . High-resolution mass spectrometry (HRMS) should validate molecular formula consistency with theoretical values (e.g., ) .
Advanced: How can computational modeling resolve contradictions in experimental data regarding thermodynamic stability?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model conformational isomers and predict Gibbs free energy differences. Compare computed NMR chemical shifts with experimental data to identify dominant conformers. If discrepancies persist (e.g., between observed and predicted cyclohexenyl ring puckering), use ab initio molecular dynamics (AIMD) to simulate dynamic behavior under varying temperatures .
Basic: What safety protocols are critical for handling this α,β-unsaturated ketone in synthetic workflows?
Methodological Answer:
Due to potential electrophilic reactivity, use inert atmosphere (N/Ar) during synthesis to prevent Michael addition side reactions. Occupational exposure limits (OELs) for structurally similar ketones (e.g., 0.2 ppmv for 3-buten-2-one analogs) suggest mandatory fume hood use and PPE (nitrile gloves, goggles) . Monitor for respiratory irritation using real-time gas sensors.
Advanced: How does the (3E)-configuration influence regioselectivity in Diels-Alder reactions?
Methodological Answer:
The (3E)-butenone moiety acts as a dienophile with electron-deficient dienes. To assess regioselectivity, conduct kinetic studies using substituted dienes (e.g., anthracene vs. furan derivatives) under controlled conditions (e.g., 60°C in toluene). Analyze reaction rates via NMR and compare endo/exo product ratios. Computational Fukui indices can predict electrophilic sites on the butenone .
Basic: What chromatographic techniques are optimal for purifying this compound from reaction mixtures?
Methodological Answer:
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar byproducts. For stereoisomeric impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are recommended. Monitor UV absorption at 220–250 nm due to the conjugated enone system .
Advanced: How can isotopic labeling elucidate degradation pathways under oxidative conditions?
Methodological Answer:
Synthesize -labeled analogs at the cyclohexenyl methyl groups. Expose to HO/UV and track degradation via LC-HRMS. Fragmentation patterns will identify oxidation sites (e.g., epoxidation vs. hydroxylation). Compare with DFT-predicted radical intermediates to validate mechanisms .
Basic: What spectroscopic signatures distinguish this compound from its (3Z)-isomer?
Methodological Answer:
In IR, the (3E)-isomer exhibits a higher carbonyl stretching frequency (∼1680 cm) due to reduced conjugation compared to (3Z). In NMR, the allylic coupling constant () for the butenone protons will differ: (3E) typically shows , while (3Z) has .
Advanced: What strategies mitigate batch-to-batch variability in stereochemical purity during scale-up?
Methodological Answer:
Implement Process Analytical Technology (PAT) with inline Raman spectroscopy to monitor crystallization in real time. Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to favor the (1R,3R) configuration. Use kinetic resolution with immobilized lipases for enantiomeric excess >99% .
Basic: How do steric effects from the 2,2,3-trimethylcyclohexyl group influence solubility?
Methodological Answer:
The bulky cyclohexyl group reduces solubility in polar solvents. Quantify via shake-flask method: dissolve the compound in a solvent series (hexane → methanol) and measure saturation points using UV-Vis. Compare with Hansen solubility parameters to identify optimal solvents for recrystallization .
Advanced: Can QSAR models predict the compound’s bioactivity based on cyclohexenyl substituents?
Methodological Answer:
Develop a Quantitative Structure-Activity Relationship (QSAR) model using descriptors like molar refractivity, LogP, and topological polar surface area. Train the model with analogs (e.g., hydroxylated or methylated derivatives) and validate against in vitro cytotoxicity data. Use leave-one-out cross-validation to assess predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
